3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile
Description
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C10H4F2N2S |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-2,3-difluoroprop-2-enenitrile |
InChI |
InChI=1S/C10H4F2N2S/c11-6(5-13)9(12)10-14-7-3-1-2-4-8(7)15-10/h1-4H/b9-6+ |
InChI Key |
KBMDHPPATYORFG-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C#N)\F)/F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C#N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) typically involves the reaction of 2-aminobenzenethiol with appropriate fluorinated acrylonitrile derivatives. One common method is the condensation of 2-aminobenzenethiol with 2,3-difluoroacrylonitrile under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile), often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines. The compound's structure allows it to interact with cellular mechanisms that promote apoptosis in cancer cells, leading to reduced proliferation rates .
- Case Study: Antimitotic Activity
A study conducted by the National Cancer Institute evaluated a related benzothiazole derivative, demonstrating a mean growth inhibition (GI) of 50% at concentrations around 15.72 μM against human tumor cells . This suggests that 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) may also possess similar antitumor efficacy.
Antimicrobial Properties
Benzothiazole derivatives have been explored for their antimicrobial activities against various pathogens. The structural features of 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) may enhance its ability to disrupt bacterial membranes or inhibit vital enzymatic functions in bacteria .
Optical Materials
The unique electronic properties of benzothiazole derivatives make them suitable for use in optical materials. Their ability to absorb and emit light at specific wavelengths can be harnessed in applications such as sensors and photonic devices .
Ligands for Metal Extraction
Research has indicated that benzothiazole compounds can act as effective ligands for metal extraction processes. Their chelating ability allows them to form stable complexes with various metal ions, which can be utilized in environmental remediation and recovery of valuable metals from waste streams .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Phenylbenzothiazole: Known for its anticancer and antimicrobial properties.
2-Methylbenzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
3-(1,3-Benzothiazol-2-yl-2,3-Difluoroacrylonitrile) is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The difluoroacrylonitrile moiety provides additional sites for chemical modification, making it a versatile compound for various applications .
Biological Activity
3-(1,3-Benzothiazol-2-yl-2,3-difluoroacrylonitrile) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The compound 3-(1,3-benzothiazol-2-yl-2,3-difluoroacrylonitrile) features a benzothiazole moiety linked to a difluoroacrylonitrile group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Molecular Formula: C₉H₆F₂N₂S
Molecular Weight: 202.22 g/mol
CAS Number: Not specifically listed in the provided sources.
Antitumor Activity
Studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antitumor activity. For instance, a recent study evaluated various benzothiazole derivatives for their ability to inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. The results indicated that compounds similar to 3-(1,3-benzothiazol-2-yl-2,3-difluoroacrylonitrile) effectively reduced cell viability in vitro:
| Compound | Cell Line | IC₅₀ (μM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 6.26 ± 0.33 | 2D |
| 6 | NCI-H358 | 6.48 ± 0.11 | 2D |
| 8 | HCC827 | 20.46 ± 8.63 | 3D |
These findings suggest that the benzothiazole framework enhances the antitumor potential of such compounds .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored extensively. Compounds similar to the target compound showed promising activity against both Gram-positive and Gram-negative bacteria. A study utilized broth microdilution testing to evaluate the effectiveness of these compounds against Escherichia coli and Staphylococcus aureus:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | E. coli | ≤ 32 μg/mL |
| 6 | S. aureus | ≤ 16 μg/mL |
These results indicate that modifications to the benzothiazole structure can lead to enhanced antimicrobial activity .
Case Study: Anticonvulsant Activity
A series of studies on related benzothiazole derivatives have highlighted their anticonvulsant properties. A specific investigation into a range of synthesized compounds demonstrated their efficacy in reducing seizure activity without significant neurotoxicity or liver toxicity, suggesting a favorable safety profile for further development .
Case Study: Toxicity Studies
Toxicity assessments conducted on various benzothiazole derivatives revealed minimal adverse effects at therapeutic doses. The majority of tested compounds did not exhibit neurotoxic or hepatotoxic effects, making them suitable candidates for further pharmacological exploration .
Research Findings
The biological activities of benzothiazole derivatives are attributed to their ability to interact with cellular targets such as DNA and enzymes involved in critical metabolic pathways. Notably, studies have shown that these compounds can bind within the minor groove of DNA, which is a crucial mechanism for their antitumor activity .
Q & A
Q. What are the standard synthetic methodologies for preparing 3-(1,3-benzothiazol-2-yl)-2,3-difluoroacrylonitrile derivatives?
A common approach involves condensation reactions between benzothiazole precursors and fluorinated acrylonitrile derivatives. For example, 2-(benzothiazol-2-yl)-3-oxopentanedinitrile can react with substituted aldehydes in ethanol under reflux with catalytic piperidine, followed by purification via recrystallization or silica gel chromatography . Key parameters include reaction time (2–3 hours), TLC monitoring, and solvent polarity adjustments during purification.
Q. What spectroscopic techniques are critical for characterizing this compound?
Standard characterization includes:
- 1H NMR : To confirm substituent positions (e.g., δ 5.68–6.38 ppm for acrylonitrile protons) and aromatic integration.
- IR Spectroscopy : Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N/C=C).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 276–297) for molecular weight validation.
- Elemental Analysis : To verify purity (e.g., C, H, N percentages within ±0.1% of theoretical values) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing fluorinated benzothiazole-acrylonitrile derivatives?
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states, intermediates, and energy barriers. Tools like ICReDD’s integrated computational-experimental workflows reduce trial-and-error by narrowing optimal conditions (e.g., solvent polarity, catalyst selection) . For example, simulations of piperidine-catalyzed mechanisms could refine reaction kinetics or substituent effects.
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological steps include:
- Comparative Analysis : Cross-reference NMR/IR data with structurally analogous compounds (e.g., 3a–3e derivatives in ) to identify substituent-specific shifts.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., crystal structure validation as in ).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions affecting spectral properties .
Q. What statistical experimental design strategies improve yield and selectivity in synthesis?
Use factorial design (e.g., Box-Behnken or Taguchi methods) to assess variables like temperature, catalyst loading, and solvent ratios. For instance, a 3-factor design could optimize reflux time (2–4 hours), ethanol/water ratios, and aldehyde substituent effects, minimizing experiments while maximizing data robustness .
Methodological Challenges in Advanced Studies
Q. How can researchers validate the electronic effects of fluorine substituents on reactivity?
- Electrochemical Studies : Measure redox potentials to assess electron-withdrawing effects.
- DFT Calculations : Compare HOMO/LUMO levels of fluorinated vs. non-fluorinated analogs to predict reaction sites.
- Kinetic Isotope Effects : Probe mechanistic pathways (e.g., electrophilic vs. nucleophilic attack) .
Q. What advanced separation techniques address purification challenges for polar derivatives?
- HPLC with Polar Phases : Use C18 or HILIC columns for high-purity isolation.
- Membrane Technologies : Nanofiltration or reverse osmosis for solvent recovery .
Data Management and Reproducibility
Q. How can chemical software enhance reproducibility in synthetic workflows?
- Electronic Lab Notebooks (ELNs) : Track experimental parameters (e.g., reflux time, solvent ratios) systematically.
- Process Simulation Tools : Model solvent-solute interactions to predict crystallization outcomes.
- Data Encryption : Secure sensitive spectral/structural data using ISO-compliant protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
